molecular formula C15H15NO5 B14700657 Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester CAS No. 22791-34-0

Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester

Cat. No.: B14700657
CAS No.: 22791-34-0
M. Wt: 289.28 g/mol
InChI Key: MEJKGKQUWQFGMV-UHFFFAOYSA-N
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Description

Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester typically involves the reaction of acetyl-2-propynyl carbamic acid with 2,2-dimethyl-1,3-benzodioxol-4-yl ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
  • 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl [ (dibutylamino)thio]methyl carbamate
  • Methyl carbamate

Uniqueness

Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its acetyl-2-propynyl group and benzodioxol moiety differentiate it from other carbamic acid derivatives, making it a valuable compound for specialized applications .

Properties

CAS No.

22791-34-0

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-4-yl) N-acetyl-N-prop-2-ynylcarbamate

InChI

InChI=1S/C15H15NO5/c1-5-9-16(10(2)17)14(18)19-11-7-6-8-12-13(11)21-15(3,4)20-12/h1,6-8H,9H2,2-4H3

InChI Key

MEJKGKQUWQFGMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC#C)C(=O)OC1=CC=CC2=C1OC(O2)(C)C

Origin of Product

United States

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